
Methyl (E)-N-cyclopropylmorpholine-4-carbimidothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-N-cyclopropylmorpholine-4-carbimidothioate is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a morpholine ring, a cyclopropyl group, and a carbimidothioate moiety, which contribute to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-N-cyclopropylmorpholine-4-carbimidothioate typically involves the reaction of cyclopropylamine with morpholine-4-carbimidothioic acid methyl ester under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated purification systems can streamline the isolation and purification processes, making the production more efficient and cost-effective.
化学反応の分析
Types of Reactions
Methyl (E)-N-cyclopropylmorpholine-4-carbimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbimidothioate group is replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH₃)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or alkoxylated derivatives
科学的研究の応用
Methyl (E)-N-cyclopropylmorpholine-4-carbimidothioate has found applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl (E)-N-cyclopropylmorpholine-4-carbimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in the inhibition or activation of specific biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Methyl (E)-N-cyclopropylmorpholine-4-carbimidothioate can be compared with other similar compounds, such as:
Methyl isocyanate: Known for its use in the production of pesticides and its toxic properties.
Methylphenidate: A central nervous system stimulant used in the treatment of ADHD.
Methyl salicylate: Used as a signaling compound in plants and as a flavoring agent.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in other similar compounds.
特性
分子式 |
C9H16N2OS |
|---|---|
分子量 |
200.30 g/mol |
IUPAC名 |
methyl N-cyclopropylmorpholine-4-carboximidothioate |
InChI |
InChI=1S/C9H16N2OS/c1-13-9(10-8-2-3-8)11-4-6-12-7-5-11/h8H,2-7H2,1H3 |
InChIキー |
ZBTZSFRSDLTBCD-UHFFFAOYSA-N |
正規SMILES |
CSC(=NC1CC1)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


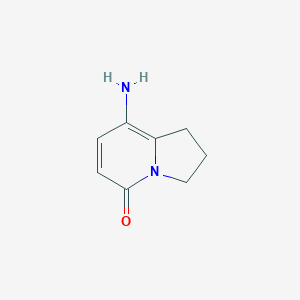
![(S)-8-(tert-Butoxycarbonyl)-3-oxo-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B12976136.png)
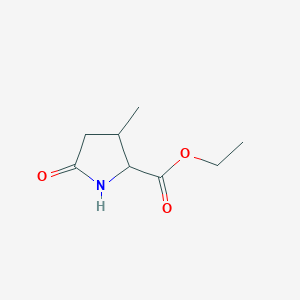
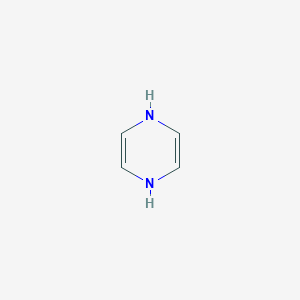
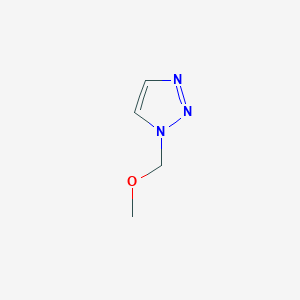
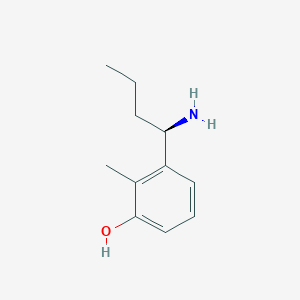
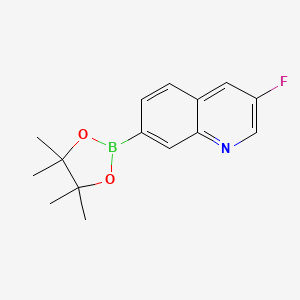
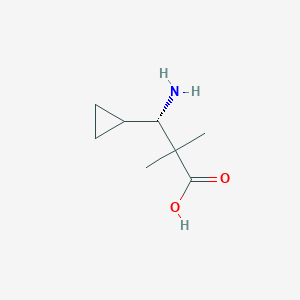
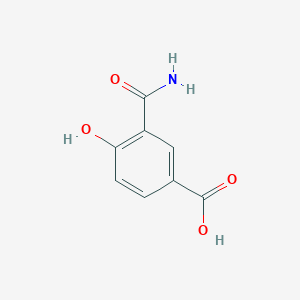
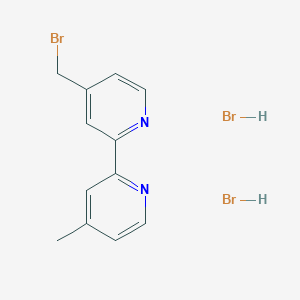

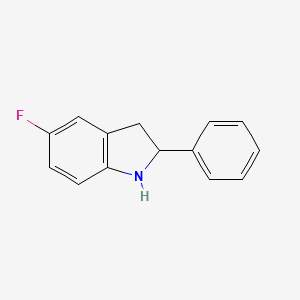
![(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12976233.png)
![5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12976239.png)
